![molecular formula C12H11Cl2N3O B12620581 2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol CAS No. 920512-09-0](/img/structure/B12620581.png)
2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol is a complex organic compound that features a phenol group, an amino group, and a dichloropyridinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol typically involves multiple steps. One common method starts with the oxidation of 2,6-dichloropyridine to form a pyridine N-oxide derivative. This intermediate is then subjected to nitration followed by reduction to yield 4-amino-2,6-dichloropyridine . The final step involves a nucleophilic substitution reaction where the amino group is introduced, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro groups in intermediates can be reduced to amino groups.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the dichloropyridinyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or hydrogen gas.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinone derivatives, while reduction of nitro groups results in amino derivatives.
科学的研究の応用
2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
類似化合物との比較
Similar Compounds
4-Amino-2,6-dichloropyridine: Shares the dichloropyridinyl moiety and is used in similar synthetic applications.
2-Amino-5-chloropyridine: Another related compound with similar chemical properties and applications.
Uniqueness
2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol is unique due to the combination of its phenol group, amino group, and dichloropyridinyl moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
特性
CAS番号 |
920512-09-0 |
|---|---|
分子式 |
C12H11Cl2N3O |
分子量 |
284.14 g/mol |
IUPAC名 |
2-amino-5-[[(2,6-dichloropyridin-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H11Cl2N3O/c13-11-4-3-9(12(14)17-11)16-6-7-1-2-8(15)10(18)5-7/h1-5,16,18H,6,15H2 |
InChIキー |
VMFNHFFIXPTXHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CNC2=C(N=C(C=C2)Cl)Cl)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride](/img/structure/B12620502.png)
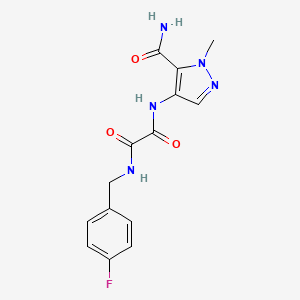
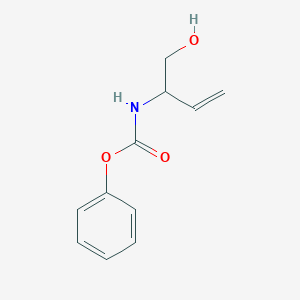

![N-[(1S)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B12620528.png)
![1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole](/img/structure/B12620541.png)
![1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12620545.png)
![1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine](/img/structure/B12620548.png)
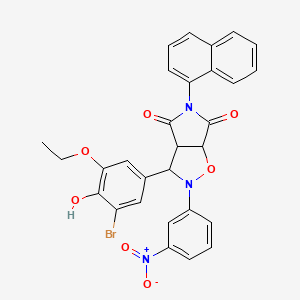
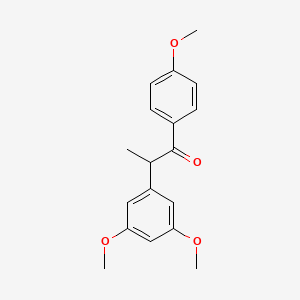
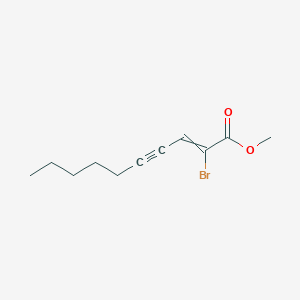
![2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B12620561.png)
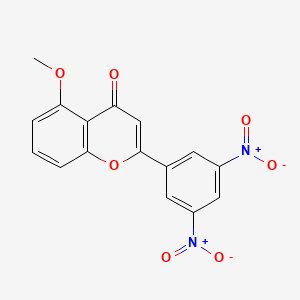
![2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B12620578.png)
